Welcome to the BenchChem Online Store!
molecular formula C9H8BrN3O B1502607 N-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetamide

N-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetamide

Cat. No. B1502607
M. Wt: 254.08 g/mol
InChI Key: PKOXDOJCCYKJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07820665B2

Procedure details

To a 100 mL round-bottomed flask was added 6-bromoH-imidazo[1,2-a]pyridin-2-amine (0.771 g, 3.6 mmol), DCM (30 mL), pyridine (0.44 mL, 5.5 mmol), acetic anhyride (0.41 mL, 4.4 mmol) and DMAP (0.0022 g, 0.018 mmol). The mixture was stirred at 35° C. for 3 h. After cooling to rt, the mixture was concentrated and then taken up in water (100 mL) and extracted with 25% iPrOH/CHCl3 (3×75 mL). The combined extracts were washed with brine (75 mL), dried (Na2SO4) and concentrated in vacuo. The residue was dissolved in MeOH (2 M in NH3)/CH2Cl2 and concentrated onto silica. Purification by silica gel chromatography MeOH (2 M in NH3)/CH2Cl2) afforded the title compound as an orange solid (0.452 g, 49%). MS (ESI, positive ion) m/z: 254 (M(79Br)+1).
Name
6-bromoH-imidazo[1,2-a]pyridin 2-amine
Quantity
0.771 g
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.0022 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
49%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:9]([Br:10])=[CH:8][N:7]2[C:3](=[N:4][CH:5]=[CH:6]2)[CH:2]=1.C[O:12][C:13]1[C:18]2C=CNC=2N=C(N)[N:14]=1.N1C=CC=CC=1.CC(OCC1C2C(=CC=CC=2)C(COC(C)=O)=C2C=1C=CC=C2)=O>CN(C1C=CN=CC=1)C.C(Cl)Cl>[Br:10][C:9]1[CH:1]=[CH:2][C:3]2[N:7]([CH:6]=[C:5]([NH:14][C:13](=[O:12])[CH3:18])[N:4]=2)[CH:8]=1 |f:0.1|

Inputs

Step One
Name
6-bromoH-imidazo[1,2-a]pyridin 2-amine
Quantity
0.771 g
Type
reactant
Smiles
C1=CC2=NC=CN2C=C1Br.COC1=NC(=NC2=C1C=CN2)N
Name
Quantity
0.44 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
Name
Quantity
0.0022 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 35° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with 25% iPrOH/CHCl3 (3×75 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (2 M in NH3)/CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto silica
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography MeOH (2 M in NH3)/CH2Cl2)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C=C(N2)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.452 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.